(4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves a reaction with pyridine and CHCl3 at ambient temperature for 72 hours, yielding a 98% result . The second step involves a reaction with dimethylsulfoxide at 80°C for 4 hours, yielding a 66% result . The third step involves a reaction with HCl at ambient temperature for 84 hours, yielding a 94% result . The final step involves a reaction with 4 M NaOH in tetrahydrofuran and H2O for 0.83 hours, yielding a 97% result .Physical and Chemical Properties Analysis
This compound has a molecular weight of 293.32 . It is recommended to be stored sealed in dry conditions at 2-8°C . The boiling point of this compound is not specified .Scientific Research Applications
Metabotropic Glutamate Receptor Research
The compound has been studied for its activity at metabotropic glutamate receptors (mGluRs). Specifically, the 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, closely related to the compound , displayed selectivity for mGluR6. This suggests its potential as a useful pharmacological research tool (Tueckmantel et al., 1997).
Neuroprotection Against Excitotoxicity
Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), another related compound, has shown efficacy in protecting neurons against excitotoxic degeneration. This was demonstrated in murine cortical cultures, where 2R,4R-APDC attenuated neuronal degeneration induced by N-methyl-D-aspartate (NMDA). This finding encourages the exploration of similar compounds as neuroprotective drugs (Battaglia et al., 1998).
Angiotensin Converting Enzyme Inhibition
Compounds derived from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, closely resembling the query compound, have been synthesized and evaluated as angiotensin converting enzyme (ACE) inhibitors. One of these compounds, 5v, emerged as a potent non-carboxylic acid ACE inhibitor with minimal toxicity (Addla et al., 2013).
Antimycobacterial Properties
Pyrrolo[1,2-a]quinoline derivatives, which include structural motifs similar to the query compound, have been synthesized and evaluated for their anti-tubercular activities. These compounds, particularly dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolidine-2,3-dicarboxylate, showed promising anti-TB activity against various Mycobacterium tuberculosis strains (Venugopala et al., 2020).
Synthesis of Biologically Active Compounds
(4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate is potentially useful for the synthesis of various biologically active compounds. This application is supported by research in synthesizing pyrrolidine derivatives for different medicinal chemistry applications, such as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
GABA-Uptake Inhibition
N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid, structurally related to the compound , have been synthesized and evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3. This research highlights the compound's relevance in studying neurotransmitter transport and modulation (Zhao et al., 2005).
Properties
IUPAC Name |
1-O-benzyl 2-O-ethyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3/t12-,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPRPINUVNZMRY-PZORYLMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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